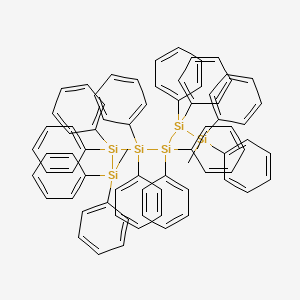
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is a complex organosilicon compound characterized by its unique structure, which includes six silicon atoms each bonded to two methyl groups and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Si6Cl12+12PhMgBr→Si6(Ph)12+12MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl radicals.
Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products
Oxidation: Siloxanes and silanols.
Reduction: Silyl radicals and silanes.
Substitution: Various substituted organosilicon compounds.
科学研究应用
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a precursor for the synthesis of complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane involves its ability to form stable bonds with various elements, particularly carbon and hydrogen. This stability is due to the strong Si-C and Si-H bonds. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and chemical reactivity.
相似化合物的比较
Similar Compounds
Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms in the ring.
Octaphenylcyclotetrasiloxane: Contains four silicon atoms and four oxygen atoms in the ring.
Tetraphenylsilane: Contains a single silicon atom bonded to four phenyl groups.
Uniqueness
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is unique due to its high degree of phenyl substitution and the presence of six silicon atoms in a linear arrangement. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
属性
分子式 |
C74H66Si6 |
|---|---|
分子量 |
1123.8 g/mol |
IUPAC 名称 |
methyl-[[[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C74H66Si6/c1-75(63-39-15-3-16-40-63,64-41-17-4-18-42-64)77(67-47-23-7-24-48-67,68-49-25-8-26-50-68)79(71-55-31-11-32-56-71,72-57-33-12-34-58-72)80(73-59-35-13-36-60-73,74-61-37-14-38-62-74)78(69-51-27-9-28-52-69,70-53-29-10-30-54-70)76(2,65-43-19-5-20-44-65)66-45-21-6-22-46-66/h3-62H,1-2H3 |
InChI 键 |
YJSNGWVIFOZTFF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


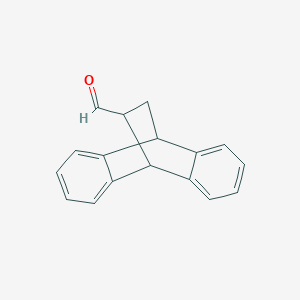
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)

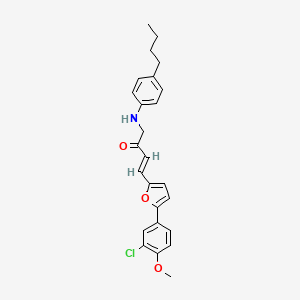
![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)

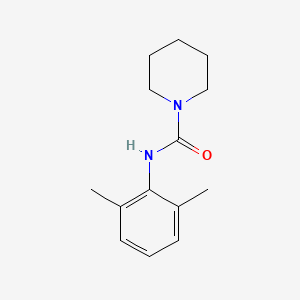
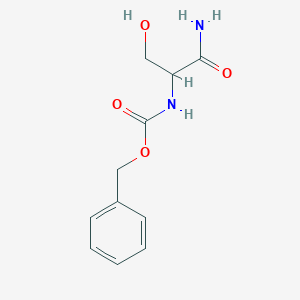
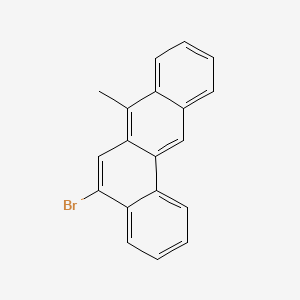

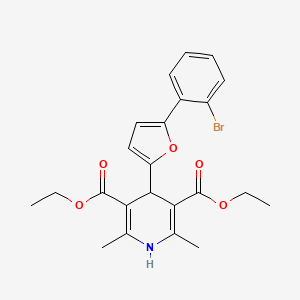
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
